molecular formula C17H19F3N4O3S B2917273 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1797968-29-6

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2917273
CAS No.: 1797968-29-6
M. Wt: 416.42
InChI Key: PJJYJKFDBYPBPA-UHFFFAOYSA-N
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Description

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19F3N4O3S and its molecular weight is 416.42. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectroscopic Investigations

Hydrogen-bond Effect and Molecular Structure Investigation : A study by Mansour and Ghani (2013) on a structurally similar compound, N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS), demonstrated comprehensive theoretical and experimental investigations including elemental analysis, FTIR, 1H NMR, UV–Vis, and MS. The research highlighted the molecule's stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonding, analyzed using natural bond orbital (NBO) analysis. The electronic structures were discussed using the TD-DFT method, and structure–activity relationships were explored correlating biological activity with various quantum descriptors (Mansour & Ghani, 2013).

Synthetic Applications and Biological Activities

Novel Derivatives Synthesis : Research led by Khashi, Davoodnia, and Chamani (2014) focused on the DMAP-catalyzed synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety. This study demonstrated the efficiency of using DMAP under solvent-free conditions for synthesizing N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, showcasing the potential for the development of new compounds with significant biological activities (Khashi, Davoodnia, & Chamani, 2014).

Antimicrobial and Antitumor Activities : Another study synthesized a series of compounds including N-substituted thieno[3,2-d] pyrimidine derivatives, demonstrating potent antitumor and antibacterial activities. This research indicates the potential therapeutic applications of such derivatives in treating various cancers and bacterial infections, highlighting the importance of structural modifications to enhance biological activities (Hafez, Alsalamah, & El-Gazzar, 2017).

Molecular Docking and Activity Correlation

Docking Study and Biological Evaluation : Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, and Elaasser (2017) conducted a synthesis, docking study, and biological evaluation of new thiourea derivatives bearing a benzenesulfonamide moiety. This research aimed at analyzing the antimycobacterial activity, revealing that certain compounds exhibited high activity against Mycobacterium tuberculosis, providing insights into the structural features necessary for antimycobacterial potency (Ghorab et al., 2017).

Properties

IUPAC Name

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3S/c1-12-10-16(24-8-2-3-9-24)23-15(22-12)11-21-28(25,26)14-6-4-13(5-7-14)27-17(18,19)20/h4-7,10,21H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJYJKFDBYPBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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